molecular formula C6H12N2 B15307574 1,6-Diazaspiro[3.4]octane

1,6-Diazaspiro[3.4]octane

Cat. No.: B15307574
M. Wt: 112.17 g/mol
InChI Key: JAUHHUMGLNVJQI-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[34]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazaspiro[3.4]octane can be synthesized through several methods. One common approach involves the annulation of cyclopentane and aziridine rings. This method typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Mechanism of Action

The mechanism of action of 1,6-Diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound disrupts the parasite’s lifecycle by interfering with key biological processes. Similarly, its antitubercular activity is attributed to its ability to inhibit essential enzymes and pathways within the bacterial cells .

Comparison with Similar Compounds

1,6-Diazaspiro[3.4]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-7-5-6(1)2-4-8-6/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUHHUMGLNVJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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